molecular formula C40H39F5N4O7S B613533 Fmoc-D-Arg(Pbf)-OPfp CAS No. 200132-33-8

Fmoc-D-Arg(Pbf)-OPfp

Cat. No. B613533
M. Wt: 814.84
InChI Key: SKUZYOYASRPHMO-MUUNZHRXSA-N
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Description

“Fmoc-D-Arg(Pbf)-OPfp” is a Fmoc-protected amino acid derivative . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis . The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group can be easily cleaved by trifluoroacetic acid (TFA) .


Synthesis Analysis

The synthesis of “Fmoc-D-Arg(Pbf)-OPfp” involves the incorporation of Fmoc-Arg(Pbf)-OH, one of the most problematic amino acids, into a growing peptide chain . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and often the concomitant formation of the corresponding des-Arg peptides .


Molecular Structure Analysis

The molecular structure of “Fmoc-D-Arg(Pbf)-OPfp” is characterized by the presence of the Fmoc group and the Pbf group . The Fmoc group provides protection to specific functional groups, allowing for efficient peptide bond formation .


Chemical Reactions Analysis

“Fmoc-D-Arg(Pbf)-OPfp” is used as a building block in peptide synthesis . The Pbf group can be easily cleaved by trifluoroacetic acid (TFA), allowing for the creation of arginine-containing peptides .


Physical And Chemical Properties Analysis

“Fmoc-D-Arg(Pbf)-OPfp” is a white to slight yellow to beige powder . It has a molar mass of 648.80 g/mol . It is soluble in DMF .

Safety And Hazards

“Fmoc-D-Arg(Pbf)-OPfp” should be handled with care to avoid dust formation and contact with skin and eyes . It should be stored at -15°C to -25°C .

Future Directions

The future directions for “Fmoc-D-Arg(Pbf)-OPfp” could involve improving the performance of solid-phase peptide synthesis (SPPS). This could be achieved by developing new strategies for the safe introduction of Fmoc-Arg(Pbf)-OH in SPPS . It is envisaged that this strategy could be widely used to improve the performance of SPPS, including the industrial preparation of peptides .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H39F5N4O7S/c1-19-20(2)36(21(3)26-17-40(4,5)56-34(19)26)57(52,53)49-38(46)47-16-10-15-28(37(50)55-35-32(44)30(42)29(41)31(43)33(35)45)48-39(51)54-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,48,51)(H3,46,47,49)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUZYOYASRPHMO-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H39F5N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901099281
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

814.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Arg(Pbf)-OPfp

CAS RN

200132-33-8
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200132-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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